2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE
Overview
Description
2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a combination of phenoxy, pyridyl, and piperazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and interactions due to its complex structure.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The phenoxy and pyridyl groups may interact with enzymes or receptors, modulating their activity. The piperazino group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenoxyacetic acid: Shares the phenoxy group but lacks the pyridyl and piperazino groups.
4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine:
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-17(25-18-9-5-4-8-16(18)2)20(24)23-14-12-22(13-15-23)19-10-6-7-11-21-19/h4-11,17H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZATUOWPBZLKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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